3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene
Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is an organofluorine compound with the molecular formula C5H3F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Hydrogenated derivatives with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated pharmaceuticals and agrochemicals.
Medicine: Studied for its role in the development of novel drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
- 3,3,4,4-Tetrafluorobut-1-ene
- 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butane
Uniqueness
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is unique due to the presence of both trifluoromethoxy and tetrafluoro groups on the same carbon chain. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQBVWPTRRHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380250 | |
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226575-14-0 | |
Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.